molecular formula C9H10BrNO3 B14030523 Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Cat. No.: B14030523
M. Wt: 260.08 g/mol
InChI Key: YLXRCHCPANSDRL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is an organic compound with a molecular formula of C9H10BrNO3. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate typically involves the bromination of 2-methoxypyridine followed by esterification. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting 5-bromo-2-methoxypyridine is then reacted with methyl chloroacetate in the presence of a base to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-6-methoxypyridin-4-yl)acetate
  • Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
  • Methyl 2-(2-methoxypyridin-4-yl)acetate

Uniqueness

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and binding properties compared to other similar compounds.

Biological Activity

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈BrNO₃
  • IUPAC Name : this compound
  • CAS Number : 25213095

The presence of the bromine atom and methoxy group on the pyridine ring contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The mechanism involves:

  • Receptor Binding : The compound interacts with specific molecular targets, which can include enzymes involved in metabolic pathways.
  • Enzyme Modulation : By binding to these enzymes, it can enhance or inhibit their activity, affecting cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that certain pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells, particularly in leukemia cell lines like MV4:11 .

CompoundCell LineGI50 (nM)Selectivity Ratio
This compoundMV4:1138210-fold over K562

Antibacterial Activity

Pyridine derivatives have also been reported to possess antibacterial properties. This compound may exhibit similar activities against resistant bacterial strains. For instance, related compounds have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study evaluated a series of pyridine-based compounds for their antiproliferative effects. This compound was included in the analysis and demonstrated potent activity against MV4:11 cells, indicating its potential as an anticancer agent .
  • Antibacterial Evaluation :
    • In another investigation, pyridine derivatives were assessed for their antibacterial efficacy. The results highlighted that compounds with similar structures exhibited varying degrees of effectiveness against resistant bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups like bromine enhances binding affinity and biological efficacy .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(4-9(12)14-2)7(10)5-11-8/h3,5H,4H2,1-2H3

InChI Key

YLXRCHCPANSDRL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)OC)Br

Origin of Product

United States

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